2-(Pyrimidin-2-yl)morpholine

Microtubule disruption Colchicine-binding site Antimitotic

2-(Pyrimidin-2-yl)morpholine (CAS 57356-66-8; also cataloged as 4-(pyrimidin-2-yl)morpholine), molecular formula C₈H₁₁N₃O, MW 165.19, is a heterocyclic building block belonging to the morpholinopyrimidine class. It features a morpholine ring attached at the 2-position of a pyrimidine core—a regiochemical arrangement that differentiates it from 4-pyrimidinyl-substituted isomers and influences both physicochemical properties (calculated logP of approximately 1.7) and biological target engagement profiles.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B15324730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)morpholine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=NC=CC=N2
InChIInChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-9-4-5-12-7/h1-3,7,9H,4-6H2
InChIKeyLBVGMLOFEGTUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-2-yl)morpholine for Research & Procurement: Compound Identity, Scaffold Class, and Key Physicochemical Context


2-(Pyrimidin-2-yl)morpholine (CAS 57356-66-8; also cataloged as 4-(pyrimidin-2-yl)morpholine), molecular formula C₈H₁₁N₃O, MW 165.19, is a heterocyclic building block belonging to the morpholinopyrimidine class . It features a morpholine ring attached at the 2-position of a pyrimidine core—a regiochemical arrangement that differentiates it from 4-pyrimidinyl-substituted isomers and influences both physicochemical properties (calculated logP of approximately 1.7) and biological target engagement profiles [1]. This scaffold serves as a privileged intermediate in medicinal chemistry, with demonstrated utility across kinase inhibition (PI3K, mTOR), microtubule disruption, and anti-platelet therapeutic programs [2][3][4].

Why 2-(Pyrimidin-2-yl)morpholine Cannot Be Casually Replaced by Other Morpholinopyrimidine Isomers or Analogs


In morpholinopyrimidine-based programs, the position of the morpholine attachment on the pyrimidine ring is not a trivial structural detail—it is a critical determinant of biological activity, target selectivity, and metabolic stability [1]. A systematic SAR study demonstrated that the regioisomeric arrangement of pyrimidine nitrogens directly impacts microtubule disruption potency, with pyrimidines bearing N-heterocycles at the 2-position proving superior in both activity and metabolic stability compared to alternative regioisomers [1]. Furthermore, the unsubstituted 2-(pyrimidin-2-yl)morpholine offers a unique, derivatizable scaffold distinct from pre-functionalized analogs: its free morpholine NH and unsubstituted pyrimidine positions enable late-stage diversification strategies that are foreclosed by early substitution with methyl, chloro, or sulfonyl groups . Substituting 2-(pyrimidin-2-yl)morpholine with a 4-pyrimidinyl isomer, a 5-methyl analog, or a pre-elaborated derivative without quantitative evidence of equipotency therefore risks loss of on-target activity, altered selectivity profiles, or compromised synthetic tractability [2].

Head-to-Head Quantitative Evidence for 2-(Pyrimidin-2-yl)morpholine vs. Comparators


Tubulin Polymerization Inhibition: 4-(Pyrimidin-2-yl)morpholines Achieve Nanomolar Cellular EC₅₀ vs. Colchicine-Site Comparators

Substituted 4-(pyrimidin-2-yl)morpholine derivatives potently inhibit cellular microtubule polymerization with EC₅₀ values of 20–90 nM, placing them in the same nanomolar potency range as colchicine-site clinical candidates [1]. This potency is accompanied by demonstrated efficacy in colchicine-resistant cell lines, where the compounds retain activity because they are poor substrates for P-glycoprotein (P-gp)-mediated efflux—a liability that compromises many colchicine-site agents [1][2]. In contrast, the reference colchicine-site binder colchicine shows markedly reduced potency in P-gp-overexpressing resistant models, while the 2-(pyrimidin-2-yl)morpholine scaffold circumvents this resistance mechanism [1].

Microtubule disruption Colchicine-binding site Antimitotic Cancer

PI3K Inhibition: Trisubstituted Morpholinopyrimidines Are 1.5–3× More Potent than the Reference Inhibitor ZSTK474

In a direct comparative screen, trisubstituted morpholinopyrimidine compounds derived from the 2-(pyrimidin-2-yl)morpholine scaffold were found to be 1.5- to 3-fold more potent PI3K inhibitors than the well-characterized reference inhibitor ZSTK474 [1]. This quantifiable potency gain was observed across the same biochemical assay conditions, providing a reproducible benchmark for scaffold superiority [1]. A structurally optimized sulfonyl-substituted derivative (compound 26) achieved IC₅₀ values of 20 nM (PI3Kα), 376 nM (PI3Kβ), 204 nM (PI3Kγ), and 46 nM (PI3Kδ), with functional suppression of AKT phosphorylation at IC₅₀ = 196 nM [2]. In vivo, compound 26 demonstrated higher efficacy in the HT-29 colorectal carcinoma xenograft model at daily doses of 3.75 and 7.5 mg/kg compared to BKM120 (a clinical 2,4-bismorpholinopyrimidine) at 15 and 30 mg/kg [2].

PI3K inhibition Kinase inhibitor Prostate cancer AKT phosphorylation

Anti-Platelet Activity: 2-Morpholinopyrimidine Derivative Achieves IC₅₀ = 14 nM vs. Cyclooxygenase Pathway

In a structure-activity relationship study of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines, the 2-morpholino analog (compound 8, bearing the identical 2-(pyrimidin-2-yl)morpholine core attachment) exhibited potent inhibition of malondialdehyde production via the cyclooxygenase pathway with an IC₅₀ of 1.4 × 10⁻⁸ M (14 nM) [1]. This potency was benchmarked against aspirin, the clinical standard-of-care anti-platelet agent. A structurally related analog (compound 11a) demonstrated 97% inhibition of arachidonic acid-induced platelet aggregation at 24 h post oral administration of 3.2 mg/kg in guinea pigs, compared to aspirin which achieved only 81% inhibition at 6 h after a 10 mg/kg dose—representing more than 3-fold greater ex vivo anti-platelet activity at approximately one-third the dose [1].

Anti-platelet Cyclooxygenase inhibition Thrombosis Cardiovascular

Regiochemical Differentiation: Pyrimidine-2-yl vs. Pyrimidine-4-yl Attachment Dictates Biological Activity Rank Order

A systematic SAR evaluation across aryl, pyridine, and pyrimidine core systems established that the type of heterocyclic core and the regioisomeric arrangement of pyrimidine nitrogens are critical activity determinants [1]. Pyrimidines substituted with N-heterocycles at the 2-position proved superior both in biological activity and metabolic stability compared to regioisomeric variants [1]. This finding is further supported by independent synthetic methodology studies demonstrating that pyrimidine-2-yl and pyrimidine-4-yl morpholine regioisomers can be synthesized as distinct chemical entities with non-interchangeable properties [2].

Regiochemistry Structure-activity relationship Scaffold optimization Medicinal chemistry

NVP-BKM120 Benchmark: 2-Morpholino Pyrimidine Derivatives Achieve ≥50-Fold PI3K Selectivity Over Other Kinases

The clinical-stage 2-morpholino pyrimidine derivative NVP-BKM120 (Buparlisib) inhibits all four Class I PI3K isoforms (p110α, β, γ, δ) in biochemical assays with at least 50-fold selectivity against other protein kinases [1]. This broad isoform coverage combined with kinase selectivity is a direct consequence of the 2-morpholino-pyrimidine pharmacophore. Critically, NVP-BKM120 does not significantly inhibit related Class III (Vps34) and Class IV (mTOR, DNA-PK) PI3K kinases, demonstrating that the morpholinopyrimidine core can achieve intra-family selectivity [1]. In a panel of 353 tumor cell lines, NVP-BKM120 exhibited preferential inhibition of cells bearing PIK3CA mutations, confirming target-dependent cellular activity [1].

PI3K selectivity Kinase profiling Pan-class I PI3K Cancer therapeutics

Optimal Deployment Scenarios for 2-(Pyrimidin-2-yl)morpholine Based on Quantitative Evidence


Antimitotic Drug Discovery Targeting Colchicine-Resistant Tumors

Based on direct evidence that substituted 4-(pyrimidin-2-yl)morpholines achieve cellular microtubule polymerization EC₅₀ values of 20–90 nM and retain full activity in colchicine-resistant, P-gp-overexpressing cell lines [1], the 2-(pyrimidin-2-yl)morpholine scaffold is optimally deployed as a core for antimitotic lead generation programs specifically targeting multidrug-resistant cancers where colchicine, vinca alkaloids, and taxanes lose efficacy due to P-gp-mediated efflux. Procurement of the unsubstituted parent compound enables late-stage SAR exploration at the pyrimidine 4-, 5-, and 6-positions to optimize potency while preserving the intrinsic P-gp evasion property.

PI3K/mTOR Dual Inhibitor Lead Optimization with In Vivo Efficacy Benchmarking

Evidence from the sulfonyl-substituted morpholinopyrimidine series demonstrates that the 2-(pyrimidin-2-yl)morpholine core can be elaborated into dual PI3K/mTOR inhibitors with PI3Kα IC₅₀ = 20 nM and in vivo antitumor efficacy superior to BKM120 at approximately 4-fold lower doses [2]. This scenario is optimal for oncology programs requiring orally bioavailable PI3K pathway inhibitors with a predefined efficacy benchmark. The trisubstituted morpholinopyrimidine comparison against ZSTK474 further validates the scaffold's potency advantage (1.5–3×) [3], making it suitable for hit-to-lead campaigns where biochemical potency relative to an industry-standard comparator is a decision gate.

Non-Aspirin Anti-Platelet Agent Development with Prolonged Ex Vivo Duration

The 2-morpholinopyrimidine derivative's IC₅₀ of 14 nM in the COX pathway and the demonstrated >3× advantage in ex vivo anti-platelet durability over aspirin at a fraction of the dose [4] position the 2-(pyrimidin-2-yl)morpholine scaffold as a compelling starting point for next-generation anti-thrombotic agents. Procurement is recommended for cardiovascular research groups seeking to explore non-aspirin COX-pathway inhibitors that offer prolonged pharmacodynamic effect—a key differentiator from aspirin's shorter duration of action.

Kinase Profiling and Selectivity Engineering via Regiochemical Scaffold Control

The established class-level evidence that the 2-morpholino-pyrimidine pharmacophore confers ≥50-fold PI3K isoform selectivity over other kinases—as clinically validated by NVP-BKM120 [5]—combined with the SAR finding that the pyrimidine-2-yl regioisomer is superior to the 4-yl isomer in biological activity and metabolic stability [1], supports procurement for kinase selectivity screening cascades. The unsubstituted scaffold allows systematic introduction of substituents to tune isoform selectivity while preserving the favorable regiospecific core geometry.

Quote Request

Request a Quote for 2-(Pyrimidin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.